molecular formula C18H14N2O3S2 B12753256 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester CAS No. 122945-77-1

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester

Cat. No.: B12753256
CAS No.: 122945-77-1
M. Wt: 370.4 g/mol
InChI Key: PGSNYMCFRAWSSR-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester is a complex heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-thiazolo(3,2-a)thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which simplifies the process and enhances the yield . The resulting thiazolopyrimidines are usually isolated as hydrochlorides with high melting points .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include halocarboxylic acids, α-haloketones, and bromomalonodinitrile . The conditions typically involve heating, sometimes in the presence of a catalyst or under microwave irradiation .

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-7-phenyl-, ethyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

122945-77-1

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 12-methyl-2-oxo-5-phenyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)12-9-13(11-7-5-4-6-8-11)24-15(12)19-18(20)25-14/h4-9H,3H2,1-2H3

InChI Key

PGSNYMCFRAWSSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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